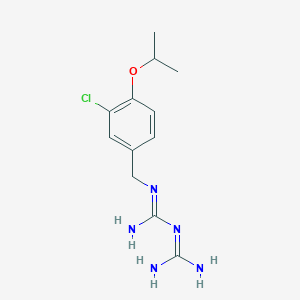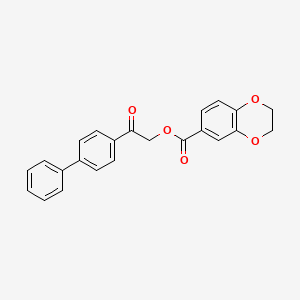![molecular formula C21H15N3O2 B4739390 N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide](/img/structure/B4739390.png)
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide
説明
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide, also known as OPDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. OPDA is a synthetic molecule that belongs to the class of acrylamide derivatives. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
作用機序
The mechanism of action of N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide involves its interaction with various molecular targets in the body. It has been found to modulate the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response. N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide also interacts with various receptors in the brain, such as the cannabinoid receptor type 1 (CB1) and the adenosine A2A receptor, which are involved in the regulation of neuronal signaling.
Biochemical and Physiological Effects
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide has been found to exhibit various biochemical and physiological effects in the body. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also reduces the expression of COX-2, which is involved in the production of prostaglandins, a key mediator of the inflammatory response. In addition, N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide has been found to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.
実験室実験の利点と制限
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide has several advantages for use in laboratory experiments. It is a synthetic compound, which allows for precise control over its chemical structure and purity. It is also relatively stable and can be easily synthesized in large quantities. However, one limitation of N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several potential future directions for the research and development of N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide has been found to exhibit neuroprotective properties and may have the potential to slow the progression of these diseases. Another area of interest is its potential use in the treatment of cancer. N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide has been found to exhibit anti-cancer properties and may have the potential to be developed into a cancer therapy. Further research is needed to fully understand the potential therapeutic properties of N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide and its mechanisms of action.
科学的研究の応用
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, it has been shown to exhibit promising results in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
(Z)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-19(13-8-15-5-2-1-3-6-15)23-17-11-9-16(10-12-17)21-24-20-18(26-21)7-4-14-22-20/h1-14H,(H,23,25)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYTUPPXYDGEJU-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-phenylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4739310.png)

![ethyl 4-ethyl-5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4739328.png)
![isopropyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4739336.png)
![3-(5-{[1-(4-chlorophenyl)-3-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-2-methylbenzoic acid](/img/structure/B4739351.png)
![1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2-propen-1-one](/img/structure/B4739355.png)


![methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4739382.png)

![N-(1-ethyl-1H-benzimidazol-2-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4739401.png)
![4-{[(4-chloro-3-{[(3-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4739416.png)
![2,4-dichloro-N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4739421.png)
